molecular formula C14H15NO2 B7475047 N-(furan-2-ylmethyl)-N,3-dimethylbenzamide

N-(furan-2-ylmethyl)-N,3-dimethylbenzamide

Cat. No. B7475047
M. Wt: 229.27 g/mol
InChI Key: MKYYSJWZTSYVNZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N,3-dimethylbenzamide, also known as DBF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the benzamide class of compounds and has a molecular formula of C15H16N2O2. DBF is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has been found to have a number of biochemical and physiological effects. Studies have shown that N-(furan-2-ylmethyl)-N,3-dimethylbenzamide can inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in the progression of cancer. N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(furan-2-ylmethyl)-N,3-dimethylbenzamide in lab experiments is that it is relatively easy to synthesize and has a high degree of purity. N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is that it can be toxic at high concentrations and may require careful handling and disposal.

Future Directions

There are a number of potential future directions for research on N-(furan-2-ylmethyl)-N,3-dimethylbenzamide. One area of interest is in the development of new anti-cancer drugs based on the structure of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide. Researchers are also investigating the potential use of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide and how it can be optimized for use in scientific research.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with 2-furaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with dimethylamine to yield N-(furan-2-ylmethyl)-N,3-dimethylbenzamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has been found to have a wide range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has anti-tumor properties and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11-5-3-6-12(9-11)14(16)15(2)10-13-7-4-8-17-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYYSJWZTSYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N,3-dimethylbenzamide

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